N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline
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Overview
Description
N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline is an organic compound belonging to the class of phenylbenzamines. It consists of a benzyl group that is N-linked to a benzamine, with a pyrrolidin-2-ylmethoxy substituent at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline typically involves the reaction of N-benzyl-ortho-iodoaniline with a suitable pyrrolidine derivative under palladium-catalyzed conditions. For example, the reaction can be carried out in dimethylformamide (DMF) at 100°C using palladium(II) acetate and triphenylphosphine as catalysts, along with lithium chloride and potassium carbonate as additives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzyl alcohol or benzaldehyde derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Aniline derivatives.
Substitution: Nitrobenzene, bromobenzene derivatives.
Scientific Research Applications
N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly leukotriene A4 hydrolase.
Mechanism of Action
The mechanism of action of N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline involves its interaction with specific molecular targets. One known target is leukotriene A4 hydrolase, an enzyme involved in the inflammatory response. The compound binds to the active site of the enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory leukotrienes .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-methoxyaniline: Similar structure but lacks the pyrrolidine ring.
N-benzyl-4-aminophenol: Contains a hydroxyl group instead of the pyrrolidine ring.
N-benzyl-4-chloroaniline: Contains a chlorine atom instead of the pyrrolidine ring.
Uniqueness
N-benzyl-4-[(2R)-pyrrolidin-2-ylmethoxy]aniline is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This structural feature enhances its binding affinity to certain molecular targets, such as leukotriene A4 hydrolase, making it a valuable compound for drug development .
Properties
Molecular Formula |
C18H22N2O |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
N-benzyl-4-[[(2R)-pyrrolidin-2-yl]methoxy]aniline |
InChI |
InChI=1S/C18H22N2O/c1-2-5-15(6-3-1)13-20-16-8-10-18(11-9-16)21-14-17-7-4-12-19-17/h1-3,5-6,8-11,17,19-20H,4,7,12-14H2/t17-/m1/s1 |
InChI Key |
HITMFLNAOQIZSN-QGZVFWFLSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)COC2=CC=C(C=C2)NCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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